Flavofungin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flavofungin is a natural compound that has been found to exhibit antifungal properties. It is produced by the fermentation of a strain of Streptomyces. Flavofungin has been studied for its potential use in treating fungal infections, particularly those caused by Candida species.
Scientific Research Applications
Antibiotic Properties and Antifungal Activity
Flavofungin, derived from Streptomyces flavofungini, is recognized for its antifungal properties. It is a mixture of two closely related compounds with significant antifungal efficacy, underlining its potential in treating fungal infections (Bognár et al., 1972). Additionally, flavofungin was reported as an antifungal antibiotic in earlier studies (Uri et al., 1958).
Anti-Glioma and Antifungal Activities
Research on mangrove-derived Streptomyces sp. ZQ4BG indicated that flavofungin possesses activity against glioma cells and shows antifungal properties. This suggests potential applications in both cancer treatment and fungal infection control (Wang et al., 2017).
Impact on Insect Growth and Reproduction
Flavofungin exhibits larvicidal activity when incorporated into the diet of Musca domestica larvae and influences the reproductive capabilities of adult houseflies. This suggests its potential use in insect population control (Sweeley et al., 1970).
Antiviral Properties
Studies demonstrate the antiviral activity of flavofungin against influenza A and B viruses, highlighting its potential as an antiviral agent. The effectiveness of flavofungin in these contexts suggests avenues for further research and development in antiviral therapies (Shneĭder Ma et al., 1983; Shneider et al., 1983).
Cellular Interaction and Biosynthesis
An electron microscopic study of Actinomyces flavus during flavofungin biosynthesis revealed its accumulation in the cytoplasm and the associated cellular changes. This offers insights into the biosynthetic process and cellular effects of flavofungin (Kulalaeva et al., 1976).
properties
CAS RN |
11006-22-7 |
---|---|
Product Name |
Flavofungin |
Molecular Formula |
C37H60O10 |
Molecular Weight |
664.9 g/mol |
IUPAC Name |
(3E,5E,7E,9E,11E,29E)-32-butan-2-yl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one |
InChI |
InChI=1S/C37H60O10/c1-5-25(2)37-26(3)17-18-28(38)19-29(39)20-30(40)21-31(41)22-32(42)23-33(43)24-35(45)27(4)34(44)15-13-11-9-7-6-8-10-12-14-16-36(46)47-37/h6-14,16-18,25-35,37-45H,5,15,19-24H2,1-4H3/b8-6+,9-7+,12-10+,13-11+,16-14+,18-17+ |
InChI Key |
JJEXXRLQYFLSMX-LREHYBSCSA-N |
Isomeric SMILES |
CCC(C)C1C(/C=C/C(CC(CC(CC(CC(CC(CC(C(C(C/C=C/C=C/C=C/C=C/C=C/C(=O)O1)O)C)O)O)O)O)O)O)O)C |
SMILES |
CCC(C)C1C(C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)C |
Canonical SMILES |
CCC(C)C1C(C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)C |
Other CAS RN |
123166-68-7 |
synonyms |
flavofungin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.